(+)-Isopinocampheol

Catalog No.
S1893667
CAS No.
24041-60-9
M.F
C10H18O
M. Wt
154.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-Isopinocampheol

Achieving consistent >98% enantiomeric excess in asymmetric hydroboration is challenging. (+)-Isopinocampheol eliminates this uncertainty as the essential chiral precursor to (+)-Ipc₂BH and (+)-Ipc₂BCl.

  • Directs predictable (R)-alcohol formation; opposite enantiomer yields undesired (S)-product.
  • Delivers 98.4% optical purity in 2-butanol synthesis, ensuring reproducibility.
  • Rigid isopinocampheyl framework guarantees high stereoselectivity in C-C bond formations.

Procure with certified enantiomeric excess to avoid costly downstream purification from racemic impurities.

CAS Number

24041-60-9

Product Name

(+)-Isopinocampheol

IUPAC Name

(1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

InChI

InChI=1S/C10H18O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-9,11H,4-5H2,1-3H3/t6-,7+,8-,9-/m0/s1

InChI Key

REPVLJRCJUVQFA-KZVJFYERSA-N

Canonical SMILES

CC1C2CC(C2(C)C)CC1O

Isomeric SMILES

C[C@H]1[C@@H]2C[C@@H](C2(C)C)C[C@@H]1O

Synonyms

(1S,2S,3S,5R)-(+)-Isopinocampheol, (1S,2S,3S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol, (+)-cis-Isopinocampheol, (1S,2S,3S,5R)-Pinan-3-ol

Purity

≥98% (GC)

Package Size

1 g, 5 g

(+)-Isopinocampheol is a chiral bicyclic monoterpene alcohol, typically derived from the hydroboration of (+)-α-pinene.[1] Its primary procurement value lies in its role as a chiral auxiliary or as a precursor to highly enantioselective reagents, such as (+)-diisopinocampheylborane ((+)-Ipc₂BH).[2] The rigid, well-defined steric structure of the isopinocampheyl moiety is instrumental in creating a chiral environment that directs the stereochemical outcome of reactions, making it a critical component in the asymmetric synthesis of chiral alcohols and amines.[3][4]

Research Fit

Chiral building block for asymmetric synthesis
Defined enantiomeric purity for stereochemical-control studies
Model analyte for NMR configurational analysis and RDC benchmarking

Substituting (+)-Isopinocampheol with its enantiomer, (-)-Isopinocampheol, or with a racemic mixture is not a viable cost-saving measure; it is a critical process failure. The absolute configuration of the chiral auxiliary dictates the stereochemical outcome of the reaction. Using the incorrect enantiomer will produce the opposite, and often undesired, enantiomer of the target molecule.[3] For example, reagents from (+)-Isopinocampheol typically yield (R)-alcohols, while those from the (-) form produce (S)-alcohols.[3] Using a racemic or enantiomerically impure starting material will directly result in a product with low enantiomeric excess (e.e.), compromising yield and requiring costly and difficult downstream purification steps that negate any initial savings.

Substitution Risk

Selected
(+)-Isopinocampheol: Defined stereochemistry and regioselective γ-lactonization
Potential Substitute
(-)-Enantiomer: Opposite chirality may lead to divergent biological activity and stereochemical outcomes
Selected
(+)-Isopinocampheol: Favors γ-lactonization in asymmetric synthesis
Potential Substitute
Menthol / borneol: Prefer δ-lactonization, altering synthetic route efficiency and product distribution

Predictable Control Over Product Chirality in Ketone Reduction

The choice between (+)-Isopinocampheol and its enantiomer, (-)-Isopinocampheol, provides direct and predictable control over the absolute configuration of the final product. When used to generate B-chlorodiisopinocampheylborane (Ipc₂BCl) for the asymmetric reduction of acetophenone, the (+)-derived reagent yields the (R)-alcohol, while the (-)-derived reagent yields the (S)-alcohol, both in high yield and with exceptional enantiomeric excess.[5]

Evidence DimensionEnantiomeric Excess (e.e.) and Product Configuration
Target Compound DataForms (+)-Ipc₂BCl, yielding (R)-1-Phenylethanol with >98% e.e.
Comparator Or Baseline(-)-Isopinocampheol forms (-)-Ipc₂BCl, yielding (S)-1-Phenylethanol with >98% e.e.
Quantified DifferenceComplete reversal of product chirality with no loss in enantioselectivity or yield (~95%).[5]
ConditionsAsymmetric reduction of acetophenone using the respective (+)- and (-)-Ipc₂BCl reagents.[5]

This allows for the selective synthesis of either target enantiomer, a critical requirement in pharmaceutical development where stereoisomers can have vastly different biological activities.

Regioselectivity
Head-to-head
Favors γ-lactonization
Menthol/borneol: δ-lactonization
Reported regiochemical outcome context
3,3,6-Trimethyl-4(E)-heptenoic acid esters; divergent lactone scaffold access

Precursor Suitability: Enabling High-Purity Chiral Reagents

The enantiomeric purity of the starting (+)-Isopinocampheol is a critical determinant of the effectiveness of the chiral reagents derived from it. Research by Brown and Yoon demonstrated that by using (+)-α-pinene and an equilibration process, diisopinocampheylborane can be prepared with an enantiomeric purity that is enhanced relative to the starting material.[5] Oxidation of this highly pure intermediate yields (+)-isopinocampheol with a specific rotation indicating very high enantiomeric purity, which is essential for achieving maximum stereocontrol in subsequent reactions.[5]

Evidence DimensionOptical Purity of Product
Target Compound DataOxidation of the purified diisopinocampheylborane intermediate yields isopinocampheol with a specific rotation of [α]D23 −35.1°.[5]
Comparator Or BaselineStandard preparations without equilibration result in lower optical purity.
Quantified DifferenceThe optimized process yields a product with higher specific rotation than previously realized, enabling hydroboration of cis-2-butene to produce 2-butanol with 98.4% optical purity.[5]
ConditionsEquilibration of diisopinocampheylborane prepared from (+)-α-pinene in THF at 0°C for 3 days, followed by oxidation.[5]

Procuring high-purity (+)-Isopinocampheol is essential for preparing top-performing chiral reagents, ensuring reproducibility and maximizing the enantioselectivity of the final synthetic step.

Synthetic Protocol
Class-level
91–92% yield
96.4% ee
Reported synthetic protocol context
Organic Syntheses procedure; sodium perborate oxidant

High Enantioselectivity in Allylation Reactions for Carbon-Carbon Bond Formation

(+)-Isopinocampheol is a key precursor for (+)-B-allyldiisopinocampheylborane, a reagent widely used for the enantioselective allylation of aldehydes to form chiral homoallylic alcohols. In reactions with aldehydes that have minimal inherent facial bias, the choice of the isopinocampheol enantiomer completely controls the stereochemical outcome. Using the (+)-Isopinocampheol derived reagent provides access to one enantiomer of the product, while the (-)-Isopinocampheol derived reagent provides the other, typically with excellent diastereoselectivity.[5]

Evidence DimensionDiastereofacial Selectivity Control
Target Compound DataThe (+)-(Ipc)₂B(allyl) reagent provides access to one enantiomer of the homoallylic alcohol product.
Comparator Or BaselineThe enantiomeric (-)-(Ipc)₂B(allyl) reagent reverses facial selectivity to produce the opposite enantiomer.
Quantified DifferenceThe chirality of the reagent completely dictates the stereochemical outcome in matched/mismatched reactions with chiral aldehydes.[5]
ConditionsReaction of (+)- or (-)-B-allyldiisopinocampheylborane with various aldehydes.[5]

For complex molecule synthesis, this provides a reliable method for building specific stereocenters during C-C bond formation, avoiding the creation of difficult-to-separate diastereomeric mixtures.

RDC Correlation
Head-to-head
Good correlation (sim. vs exp.)
Borneol/quinuclidin-3-ol: lower correlation
Reported model-fit context
MD simulations in PBLG medium; RDC-based configurational assignment
Chiral Recognition
Head-to-head
Small but measurable shift
Borneol/α-fenchol: pronounced shifts
Reported benchmark context
FTIR chiral recognition benchmark; theory validation set

Targeted Synthesis of (R)-Configured Secondary Alcohols

When the specific synthesis target is an (R)-configured secondary alcohol, reagents derived from (+)-Isopinocampheol are the appropriate choice. As demonstrated in the reduction of acetophenone, using (+)-Ipc₂BCl provides predictable access to the (R)-product with very high enantiomeric purity (>98% e.e.), making it the correct procurement decision over its (-) enantiomer.[5]

Asymmetric Hydroboration Requiring High Enantiomeric Purity

For hydroboration reactions where maximal enantiomeric excess in the final alcohol product is critical, the use of reagents prepared from high-purity (+)-Isopinocampheol is essential. Its utility in generating reagents that achieve results like 98.4% optical purity in the synthesis of 2-butanol demonstrates its suitability for processes where reproducibility and high stereoselectivity are paramount.[3]

Stereocontrolled Construction of Chiral Homoallylic Alcohols

In multi-step syntheses requiring the formation of specific homoallylic alcohol stereoisomers, (+)-B-allyldiisopinocampheylborane, derived from (+)-Isopinocampheol, serves as a reliable and highly selective reagent. It enables the predictable formation of carbon-carbon bonds while establishing a new chiral center, making it a valuable tool for building complex molecular frameworks.[6]

Application Fit

Application
Selection Property
Validation Focus
γ-Lactone stereocontrol synthesis
γ-Lactonization regioselectivity
Synthetic route efficiency review
NMR configurational assignment validation
RDC alignment predictability
Experimental-simulated RDC correlation
Density functional benchmarking
Chiral recognition benchmark set
Diastereomeric shift prediction accuracy
Chiral pool building block synthesis
Synthetic protocol reliability
Yield and enantiomeric purity reproducibility

XLogP3

2.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

154.135765193 Da

Monoisotopic Mass

154.135765193 Da

Heavy Atom Count

11

Other CAS

27779-29-9
51152-11-5
24041-60-9

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